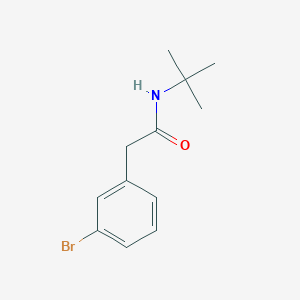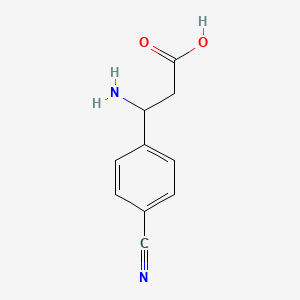
5-Bromo-2-méthyl-4-phényl-1,3-thiazole
Vue d'ensemble
Description
5-Bromo-2-methyl-4-phenyl-1,3-thiazole (BMPT) is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. BMPT is a heterocyclic compound consisting of a five-membered ring containing two nitrogen atoms, a sulfur atom, a bromine atom, and a phenyl group. BMPT has been shown to possess a variety of interesting properties, including anti-cancer, anti-inflammatory, and antioxidant activities.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le 5-Bromo-2-méthyl-4-phényl-1,3-thiazole sert de structure de base dans le développement de divers agents pharmaceutiques. Ses dérivés ont été étudiés pour leur potentiel en tant qu’agents antimicrobiens, antifongiques et antiviraux en raison de la capacité du cycle thiazole à interagir avec des cibles biologiques . La nature halogénée du composé, en particulier l’atome de brome, permet des modifications chimiques supplémentaires, ce qui en fait un candidat polyvalent pour la synthèse de médicaments.
Activité antitumorale
Les dérivés du thiazole, y compris ceux liés au this compound, ont montré un potentiel prometteur dans les études antitumorales et cytotoxiques. Ils sont étudiés pour leur capacité à inhiber la croissance tumorale et à induire l’apoptose dans les cellules cancéreuses . La recherche se poursuit afin d’optimiser leur efficacité et de réduire les effets secondaires dans la thérapie anticancéreuse.
Applications neuroprotectrices
La partie thiazole est une caractéristique commune des composés ayant des propriétés neuroprotectrices. La recherche sur les dérivés du this compound pourrait conduire au développement de traitements pour les maladies neurodégénératives en protégeant les cellules neuronales des dommages ou de la mort .
Propriétés anti-inflammatoires et analgésiques
Les composés contenant le cycle thiazole, comme le this compound, ont été évalués pour leurs activités anti-inflammatoires et analgésiques. Ces propriétés en font des candidats potentiels pour le développement de nouveaux médicaments contre la douleur avec moins d’effets secondaires .
Produits chimiques agricoles
Les attributs structurels du this compound le rendent adapté à la synthèse de produits chimiques agricoles, y compris les fongicides et les pesticides. Son atome de brome peut être utilisé pour créer des composés efficaces contre un large éventail de ravageurs agricoles .
Science des matériaux
En science des matériaux, le this compound peut être utilisé comme élément constitutif de semi-conducteurs organiques. Son système aromatique et ses hétéroatomes contribuent aux propriétés électroniques requises pour les matériaux utilisés dans les cellules solaires et les diodes électroluminescentes (LED) .
Synthèse chimique
Ce composé est également précieux en chimie synthétique comme intermédiaire pour la préparation de molécules plus complexes. Sa réactivité, en particulier le groupe bromométhyle, permet diverses réactions de couplage croisé, essentielles à la synthèse de divers composés organiques .
Biocides et colorants
En raison de ses propriétés antimicrobiennes, le this compound et ses dérivés peuvent être utilisés dans la formulation de biocides. De plus, le système conjugué du cycle thiazole en fait un candidat pour le développement de colorants ayant des propriétés de couleur spécifiques .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole compounds may interact with multiple targets within the body.
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems . The presence of the bromine atom may also enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole compounds, it is likely that multiple pathways are affected . For example, thiazole compounds may influence pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal function, and cell proliferation.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole compounds have been associated with a range of effects, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, antiviral activity, diuretic effects, anticonvulsant activity, neuroprotection, and antitumor or cytotoxic effects . These effects suggest that the compound may influence a variety of cellular processes and molecular pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. For instance, the compound’s solubility properties may affect its distribution and bioavailability in different physiological environments . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.
Analyse Biochimique
Biochemical Properties
5-Bromo-2-methyl-4-phenyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as bacterial DNA gyrase, which is crucial for DNA replication in bacteria, thereby inhibiting bacterial growth . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Furthermore, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, this compound can inhibit the activity of bacterial DNA gyrase by binding to its active site, preventing DNA replication . Additionally, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-2-methyl-4-phenyl-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues . The localization and accumulation of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole can influence its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression . The subcellular distribution of this compound can affect its efficacy in therapeutic applications .
Propriétés
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVQJKFCJWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394216 | |
| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78502-81-5 | |
| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)








